2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride
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Overview
Description
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with hydrazine derivatives. One common method includes the reaction of 2-chloro-1,3-thiazole with 2-hydrazinylethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-thiazole: A precursor in the synthesis of 2-Chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride.
4-(2-Hydrazinylethyl)-1,3-thiazole: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both chloro and hydrazinylethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H10Cl3N3S |
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Molecular Weight |
250.6 g/mol |
IUPAC Name |
2-(2-chloro-1,3-thiazol-4-yl)ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H8ClN3S.2ClH/c6-5-9-4(3-10-5)1-2-8-7;;/h3,8H,1-2,7H2;2*1H |
InChI Key |
UCPZTDIDWKRJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Cl)CCNN.Cl.Cl |
Origin of Product |
United States |
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